The mechanism of action for N-(4-butylphenyl)-3,4-dichlorobenzamide's anticancer activity is suggested to involve the inhibition of the epidermal growth factor receptor (EGFR) []. This prediction stems from molecular docking studies conducted using MVD v5.5 software. These studies compared the binding affinity of N-(4-butylphenyl)-3,4-dichlorobenzamide and a known anticancer drug, 5-fluorouracil (5-FU), to the EGFR target (PDB ID: 1M17). The results indicated that N-(4-butylphenyl)-3,4-dichlorobenzamide exhibited a stronger binding affinity to EGFR than 5-FU, suggesting a potential for higher biological activity [].
The primary application of N-(4-butylphenyl)-3,4-dichlorobenzamide, based on the available research, is its potential use as an anticancer agent []. Specifically, it demonstrated promising in vitro activity against the human breast cancer cell line T47D. The compound exhibited a half-maximal inhibitory concentration (IC50) value of 86 μg/mL against the T47D cell line, indicating its potency in inhibiting cancer cell growth []. When compared to the commercially available anticancer drug 5-FU, which had an IC50 value of 213 μg/mL, N-(4-butylphenyl)-3,4-dichlorobenzamide proved to be significantly more potent [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2